1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline
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Overview
Description
1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a benzofuran moiety, a fluorophenyl group, and a benzoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a benzofuran derivative, followed by the introduction of a fluorophenyl group through electrophilic aromatic substitution. The final step often involves the formation of the benzoquinoline ring system via intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds. Substitution reactions can result in various functionalized derivatives with different chemical properties.
Scientific Research Applications
1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzofuran-2-yl)-3-phenylbenzo[f]quinoline: Lacks the fluorine atom, which may affect its chemical properties and biological activities.
1-(1-benzofuran-2-yl)-3-(4-chlorophenyl)benzo[f]quinoline:
1-(1-benzofuran-2-yl)-3-(4-methylphenyl)benzo[f]quinoline: The presence of a methyl group can alter its physical and chemical properties.
Uniqueness
1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline is unique due to the presence of the fluorophenyl group, which can enhance its stability, reactivity, and potential biological activities. The combination of benzofuran and benzoquinoline structures also contributes to its distinct chemical properties and versatility in various applications.
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16FNO/c28-20-12-9-18(10-13-20)24-16-22(26-15-19-6-2-4-8-25(19)30-26)27-21-7-3-1-5-17(21)11-14-23(27)29-24/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCOIVVITXBAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(C=C4)F)C5=CC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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